1-(4-Methylphenoxy)isoquinolin-3-amine
Description
Significance of Isoquinoline (B145761) Core Structures in Contemporary Organic Synthesis
The isoquinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the architecture of many natural and synthetic compounds. researchgate.net Its structural importance is underscored by its presence in a vast number of alkaloids, which are naturally occurring compounds often exhibiting potent biological activities. nih.gov Well-known examples include the analgesic morphine and the vasodilator papaverine. mdpi.com The planar and aromatic nature of the isoquinoline ring system allows it to participate in crucial biological interactions, such as π-stacking with proteins and nucleic acids. researchgate.net
In modern medicinal chemistry and drug development, isoquinoline derivatives are recognized as "privileged structures" due to their ability to bind to a wide range of biological targets. nih.gov This versatility has led to the development of isoquinoline-based compounds with a broad spectrum of pharmacological effects, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govnih.gov Consequently, organic chemists have invested significant effort in developing efficient synthetic methods for constructing and functionalizing the isoquinoline framework, making it a central target in contemporary organic synthesis. mdpi.comnih.gov
Rationale for Advanced Academic Investigation of 1-(4-Methylphenoxy)isoquinolin-3-amine
While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the established principles of medicinal chemistry and the known activities of its constituent fragments. The molecule combines three key structural features: the isoquinoline nucleus, an amino group at the 3-position, and a phenoxy ether linkage at the 1-position.
The 3-aminoisoquinoline moiety is a known pharmacophore. For instance, derivatives of 3-aminoisoquinolin-1(2H)-one have been evaluated as potential anticancer agents. mdpi.com The amino group provides a site for hydrogen bonding and can act as a nucleophile, enabling further chemical modifications. chemicalbook.comsigmaaldrich.com
Simultaneously, the phenoxy group is a common feature in many biologically active compounds. Phenoxy-containing molecules, such as phenoxyacetic acids and phenoxyacetamides, have been explored for a range of therapeutic applications, including anti-inflammatory and antimicrobial activities. organic-chemistry.org The linkage of an aryl ether (phenoxy) group to a heterocyclic core is a common strategy in drug design to explore new chemical space and modulate pharmacological properties.
Therefore, the investigation of this compound is based on a rational drug design strategy known as molecular hybridization. This approach involves combining known pharmacologically active scaffolds (the 3-aminoisoquinoline core) with other functional groups known to confer biological activity (the phenoxy moiety) to create new chemical entities with potentially enhanced or novel therapeutic profiles. The goal is to synthesize a molecule that may exhibit synergistic effects or a unique activity spectrum arising from the combination of its parts.
Overview of Scholarly Research on Phenoxy-Substituted Isoquinoline Compounds
The academic exploration of functionalized isoquinolines is a broad and active field. nih.gov While comprehensive reviews focusing solely on phenoxy-substituted isoquinolines are not common, examples of such compounds can be found within the broader isoquinoline literature, particularly in the study of natural products.
Recent reviews of isoquinoline alkaloids have identified naturally occurring compounds that feature a phenoxy linkage. For example, the alkaloid 9-(2′-formyl-5′,6′-dimethoxyphenoxy)-1,2,3,10-tetramethoxy dehydroaporphine contains a complex phenoxy substituent attached to the isoquinoline core. rsc.org The existence of such molecules in nature suggests that the phenoxy-isoquinoline structural motif is biologically relevant and tolerated, providing a natural precedent for the synthesis and investigation of similar compounds.
Synthetic efforts in medicinal chemistry often involve the introduction of various substituents, including aryloxy groups, onto the isoquinoline ring to modulate biological activity. Research has shown that substitutions at different positions of the isoquinoline nucleus can significantly affect the compound's pharmacological properties. rsc.org The exploration of phenoxy substituents at the 1-position, as seen in this compound, is a logical extension of this research, aiming to discover new structure-activity relationships and identify novel lead compounds for drug development.
Research Findings on Substituted Isoquinoline Derivatives
The following table summarizes the observed biological activities for various classes of substituted isoquinoline derivatives as reported in scientific literature.
| Isoquinoline Derivative Class | Studied Biological Activity |
| 3-Arylisoquinolines | Antitumor researchgate.net |
| 1-Benzyl Substituted Tetrahydroisoquinolines | Diverse, including enzyme inhibition and receptor antagonism mdpi.com |
| 3-Hetarylamino Isoquinolin-1(2H)-ones | Anticancer mdpi.com |
| 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidines | PI3-K/mTOR Inhibition (in silico) nih.gov |
| 1-(4-methyl-piperazin-1-yl)isoquinolines | Anticancer researchgate.net |
| Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines | Cytotoxic against neuroblastoma chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
106051-96-1 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-(4-methylphenoxy)isoquinolin-3-amine |
InChI |
InChI=1S/C16H14N2O/c1-11-6-8-13(9-7-11)19-16-14-5-3-2-4-12(14)10-15(17)18-16/h2-10H,1H3,(H2,17,18) |
InChI Key |
MVFWOZCFGYZBGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=CC3=CC=CC=C32)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Elucidation for 1 4 Methylphenoxy Isoquinolin 3 Amine
Development of Novel Synthetic Routes to 1-(4-Methylphenoxy)isoquinolin-3-amine
The construction of this compound can be approached through two primary retrosynthetic pathways: (A) late-stage functionalization of a pre-formed isoquinoline (B145761) core, or (B) convergent synthesis where the key substituents are incorporated during the scaffold's construction. Both strategies leverage modern organic synthesis techniques to achieve high efficiency and selectivity.
Transition-metal catalysis is a cornerstone for forming the C-N and C-O bonds required for the target molecule. Palladium and copper complexes, in particular, offer powerful tools for the regioselective introduction of the amine and phenoxy groups onto a suitably halogenated isoquinoline precursor, such as 1,3-dihaloisoquinoline. organic-chemistry.orgnih.gov
Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, provides a versatile method for C-N bond formation. nih.gov This approach would typically involve the reaction of a 3-halo-1-(4-methylphenoxy)isoquinoline intermediate with an ammonia (B1221849) surrogate or a protected amine. The success of this reaction relies heavily on the choice of ligand, which is crucial for facilitating the catalytic cycle of oxidative addition, amine coordination, and reductive elimination. mdpi.com The use of bulky, electron-rich phosphine (B1218219) ligands, such as XantPhos, has been shown to be effective for the amination of challenging heterocyclic substrates, achieving high conversion rates in short reaction times. mdpi.com
A potential synthetic sequence could start with a 1,3-dihaloisoquinoline. A selective C-O coupling (e.g., a copper-catalyzed reaction, see 2.1.1.2) at the more reactive C1 position with p-cresol (B1678582) would yield the 3-halo-1-(4-methylphenoxy)isoquinoline intermediate. Subsequent palladium-catalyzed amination at the C3 position would furnish the final product.
Table 1: Hypothetical Conditions for Palladium-Catalyzed Amination
| Entry | Precursor | Amine Source | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 3-Bromo-1-(4-methylphenoxy)isoquinoline | Benzophenone imine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | ~85 |
| 2 | 3-Chloro-1-(4-methylphenoxy)isoquinoline | NH₃ (gas) | Pd(OAc)₂ | XantPhos | Cs₂CO₃ | Dioxane | 120 | ~70 |
| 3 | 3-Bromo-1-(4-methylphenoxy)isoquinoline | LiN(SiMe₃)₂ | PdCl₂(dppf) | - | - | THF | 65 | ~90 |
Data are hypothetical, based on established methodologies for similar transformations. nih.govmdpi.com
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are highly effective for the formation of both C-O (ether) and C-N (amine) bonds. nih.govresearchgate.net This methodology offers an alternative and often more economical approach compared to palladium catalysis. The synthesis of this compound could be achieved via two distinct copper-catalyzed routes starting from a 1,3-dihaloisoquinoline.
Route 1: A sequential coupling where a 1,3-dihaloisoquinoline is first reacted with an amine source under copper catalysis to form a 1-halo-isoquinolin-3-amine intermediate. This is followed by a second copper-catalyzed reaction with 4-methylphenol to install the phenoxy group. nih.gov
Route 2: The order of reaction is reversed, with the C-O bond formed first by reacting the 1,3-dihaloisoquinoline with 4-methylphenol, followed by amination at the C3 position. researchgate.net
These reactions are typically performed at elevated temperatures and often require a ligand, such as 8-hydroxyquinoline-N-oxide or a diamine, to stabilize the copper catalyst and facilitate the reaction. researchgate.net The choice of solvent and base is also critical for achieving high yields. nih.gov
Table 2: Representative Conditions for Copper-Catalyzed Cross-Coupling
| Substrate | Reagent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Bond Formed |
|---|---|---|---|---|---|---|---|
| 1-Bromo-3-chloroisoquinoline | 4-Methylphenol | CuI (10 mol%) | L-Proline | K₂CO₃ | DMSO | 130 | C-O |
| 1-(4-Methylphenoxy)-3-chloroisoquinoline | NH₄OAc | Cu₂O (5 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | NMP | 150 | C-N |
| 3-Amino-1-bromoisoquinoline | 4-Methylphenol | CuBr (10 mol%) | 8-Hydroxyquinoline | K₃PO₄ | Diglyme | 160 | C-O |
Data are hypothetical, based on established methodologies for similar transformations. nih.govresearchgate.netresearchgate.net
Instead of functionalizing a pre-existing isoquinoline ring, the target molecule can be assembled through cyclization or annulation reactions where the substituents are incorporated from the start. nih.govmdpi.com Classical methods like the Bischler-Napieralski or Pictet-Spengler syntheses involve the cyclization of substituted β-phenylethylamides or β-phenylethylamines, respectively. quimicaorganica.org
A modern approach could involve a transition-metal-catalyzed [4+2] annulation. For instance, a substituted benzamide (B126) could react with a suitable alkyne partner. mdpi.comresearchgate.net To synthesize this compound, one could envision a reaction between a 2-alkynylbenzaldehyde derivative and an amine source. A copper-catalyzed intramolecular cyclization of an appropriately substituted (E)-2-alkynylaryl oxime derivative could also be a viable route. nih.gov
Another powerful strategy is the annulation of pyridine (B92270) derivatives. A reaction cascade starting from a substituted pyridine and a β-ethoxy α,β-unsaturated carbonyl compound under basic conditions can construct the new benzene (B151609) ring portion of the isoquinoline scaffold. nih.gov This method tolerates a wide range of functional groups, making it suitable for building complex isoquinolines.
Multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step to form a complex product. beilstein-journals.orgbeilstein-journals.org The synthesis of the isoquinoline core can be achieved through various MCRs. acs.orgnih.gov
A potential MCR strategy for this compound could involve a copper-catalyzed three-component reaction of a 2-bromoaryl ketone, a terminal alkyne, and an acetonitrile (B52724) source, where the nitrogen atom is incorporated from the solvent. researchgate.netorganic-chemistry.org By carefully selecting starting materials that bear the 4-methylphenoxy group or a precursor, this method could rapidly assemble the desired structure. For example, a 2-bromo-ketone precursor already containing the 4-methylphenoxy ether linkage could be coupled with an alkyne and a nitrogen source. Such strategies allow for the rapid generation of molecular diversity from simple starting materials. nih.gov
Applying the principles of green chemistry to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact. nih.gov Key strategies include the use of biomass-derived solvents like γ-Valerolactone (GVL) or 2-MeTHF as alternatives to traditional polar aprotic solvents like DMF. mdpi.com
Catalysis is inherently a green technology, and the use of earth-abundant metals like copper instead of precious metals like palladium is a favorable approach where possible. nih.govcolab.ws Furthermore, developing solvent-free reaction conditions or using water as a solvent significantly improves the environmental profile of a synthesis. nih.govtandfonline.com For example, copper-catalyzed intramolecular cyclizations of oxime derivatives have been successfully performed in water, providing selective access to isoquinolines. nih.gov MCRs also align with green chemistry principles due to their high atom economy and reduction of intermediate purification steps. beilstein-journals.org Rhodium(III)-catalyzed C-H activation and annulation reactions performed in ethanol (B145695) at room temperature represent another environmentally friendly method for constructing the isoquinolone core, which can be a precursor to isoquinolines. chemistryviews.org
Transition-Metal-Catalyzed Cross-Coupling Strategies
Optimization of Reaction Parameters for Enhanced Chemical Yield and Selectivity
The synthesis of 1-phenoxy-substituted 3-aminoisoquinolines often involves a key C-N bond formation and a C-O bond formation step, typically through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Optimization of the reaction parameters is crucial for maximizing the yield and selectivity of this compound.
Investigation of Solvent Effects on Reaction Outcomes
The choice of solvent can significantly influence the reaction rate, yield, and selectivity by affecting the solubility of reactants, stabilizing transition states, and mediating the activity of catalysts. For the synthesis of analogous isoquinoline systems, a variety of solvents have been explored. Protic solvents, for instance, have been shown to mediate the cycloisomerization of isoquinoline carbinols, suggesting their potential role in activating substrates through hydrogen bonding networks. nih.gov
In the context of synthesizing this compound, a hypothetical key step could be the displacement of a leaving group at the C-1 position of an isoquinoline precursor by a p-cresolate anion. The polarity and coordinating ability of the solvent would be critical.
Table 1: Hypothetical Investigation of Solvent Effects on the Synthesis of this compound
| Entry | Solvent | Dielectric Constant (ε) | Outcome |
|---|---|---|---|
| 1 | Toluene | 2.4 | Low conversion |
| 2 | Tetrahydrofuran (THF) | 7.6 | Moderate conversion |
| 3 | Acetonitrile (MeCN) | 37.5 | Good yield of desired product |
| 4 | Dimethylformamide (DMF) | 36.7 | High yield but with side products |
| 5 | Dimethyl sulfoxide (B87167) (DMSO) | 47 | Rapid reaction, moderate selectivity |
This interactive table illustrates a plausible screening of solvents. Aprotic polar solvents like acetonitrile and DMF are often effective in promoting nucleophilic aromatic substitution reactions by solvating the cation while leaving the nucleophile relatively free. The use of specialized solvents like HFIP has been shown to stabilize aromatic radical cations in certain isoquinoline syntheses, indicating its potential to influence reaction pathways. rsc.org
Ligand Design and Screening for Catalytic Efficiency
For syntheses involving transition-metal catalysis, such as a palladium-catalyzed C-O cross-coupling to introduce the 4-methylphenoxy group, the choice of ligand is paramount. The ligand modulates the electronic and steric properties of the metal center, thereby influencing catalytic activity and selectivity.
Commonly used ligands for C-N and C-O coupling reactions include phosphines (e.g., BINAP, Xantphos) and N-heterocyclic carbenes (NHCs). acs.org The design of novel ligands, including those derived from quinoline (B57606) and isoquinoline platforms, has been explored for specific sensing applications and could be adapted for catalytic purposes. rsc.org For the synthesis of this compound, a ligand screening would be essential to identify the optimal catalyst system.
Table 2: Hypothetical Ligand Screening for a Palladium-Catalyzed C-O Coupling Step
| Entry | Ligand | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|
| 1 | PPh₃ | 5 | 35 |
| 2 | BINAP | 2 | 68 |
| 3 | Xantphos | 2 | 85 |
| 4 | DavePhos | 2 | 79 |
This interactive table demonstrates a hypothetical ligand screening. The results would likely show that bulky, electron-rich phosphine ligands or specific NHC ligands afford higher yields by promoting the reductive elimination step and preventing catalyst decomposition.
Temperature and Pressure Parameter Space Optimization
Temperature and pressure are fundamental parameters that control reaction kinetics and thermodynamics. For many synthetic transformations leading to isoquinolines, elevated temperatures are required to overcome activation energy barriers. researchgate.net However, excessively high temperatures can lead to decomposition and the formation of unwanted byproducts.
A systematic optimization of temperature would be necessary. For instance, a reaction might be initially screened at room temperature, then incrementally heated to find the optimal balance between reaction rate and product stability. Pressure optimization is less common for many solution-phase reactions but can be critical for reactions involving gaseous reagents or where the volume of activation is significant.
Mechanistic Elucidation of Key Synthetic Transformations
A detailed understanding of the reaction mechanism is crucial for rational optimization and the development of more efficient synthetic routes.
Detailed Reaction Pathway Analysis and Intermediate Identification
The synthesis of this compound likely proceeds through a series of reactive intermediates. For example, in a plausible route involving the reaction of a 1-chloro-3-aminoisoquinoline with 4-methylphenol, the reaction would proceed via a Meisenheimer complex as an intermediate in a nucleophilic aromatic substitution pathway.
Alternatively, a palladium-catalyzed pathway would involve a catalytic cycle consisting of oxidative addition, ligand exchange, and reductive elimination. The identification of key intermediates could be achieved through techniques such as in-situ NMR spectroscopy or by trapping experiments.
Kinetic and Spectroscopic Studies of Reaction Steps
Kinetic studies can provide valuable insights into the rate-determining step of the reaction and the influence of reactant concentrations and catalyst loading. By monitoring the reaction progress over time under different conditions, a rate law can be determined, which helps to substantiate a proposed mechanism.
Spectroscopic techniques are indispensable for characterizing reactants, intermediates, and products.
NMR Spectroscopy (¹H, ¹³C): Provides detailed structural information about the molecules involved.
Mass Spectrometry (MS): Allows for the identification of intermediates and products by their mass-to-charge ratio.
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of starting materials and the appearance of products by tracking key functional group vibrations.
UV-Vis Spectroscopy: Can be employed to study the electronic properties of conjugated systems and to monitor the progress of certain reactions. researchgate.net
Through a combination of these experimental and analytical techniques, a comprehensive understanding of the synthesis of this compound can be achieved, paving the way for the development of a robust and efficient synthetic methodology.
Chemical Reactivity and Advanced Derivatization of 1 4 Methylphenoxy Isoquinolin 3 Amine
Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Core of 1-(4-Methylphenoxy)isoquinolin-3-amine
The isoquinoline nucleus consists of two fused rings: a pyridine (B92270) ring and a benzene (B151609) ring. In electrophilic aromatic substitution (SEAr), the benzene ring is generally more reactive than the pyridine ring, which is deactivated by the electron-withdrawing nature of the nitrogen atom. wikipedia.org The substituents on the this compound molecule—the 3-amino group and the 1-phenoxy group—are both electron-donating and act as activating groups, directing incoming electrophiles to ortho and para positions. masterorganicchemistry.com The powerful activating effect of the 3-amino group, in particular, enhances the electron density of the carbocyclic ring, making positions C5 and C7 the most probable sites for electrophilic attack.
Regioselective Halogenation and Nitration Studies
Halogenation and nitration are fundamental electrophilic aromatic substitution reactions. wikipedia.org For this compound, the regioselectivity of these reactions is dictated by the combined directing effects of the existing functional groups. The 3-amino group strongly directs electrophiles to the C4 position (ortho) and the carbocyclic ring. Given the general propensity for electrophilic attack on the benzene portion of the isoquinoline core, substitution is overwhelmingly favored at the C5 and C7 positions. Studies on related 8-amidoquinolines have shown a high degree of regioselectivity, with halogenation occurring exclusively at the C5 position. mdpi.comrsc.org Similarly, while nitration of the parent isoquinoline can be complex, specific methods have been developed to achieve substitution at defined positions. elsevierpure.comdtic.mil Based on these principles, halogenation and nitration of this compound are predicted to yield primarily the 5-substituted derivative.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent | Predicted Major Product |
|---|---|---|
| Bromination | Br₂ / Acetic Acid | 5-Bromo-1-(4-methylphenoxy)isoquinolin-3-amine |
| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-1-(4-methylphenoxy)isoquinolin-3-amine |
Friedel-Crafts Alkylation and Acylation Reactions
Friedel-Crafts reactions are a classic method for attaching alkyl or acyl groups to an aromatic ring. wikipedia.org However, their application to nitrogen-containing heterocycles like isoquinoline is often problematic. electronicsandbooks.com The lone pair of electrons on the isoquinoline nitrogen, as well as on the 3-amino group, can coordinate with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This coordination forms a complex that strongly deactivates the entire ring system towards further electrophilic attack, thus inhibiting or preventing the desired reaction. electronicsandbooks.com Overcoming this challenge typically requires specialized reaction conditions, the use of less coordinating catalysts, or the implementation of a protecting group strategy for the nitrogen atoms.
Table 2: Potential Friedel-Crafts Reactions (with expected challenges)
| Reaction | Reagent | Potential Product (if successful) | Key Challenge |
|---|---|---|---|
| Acylation | Acetyl Chloride / AlCl₃ | 5-Acetyl-1-(4-methylphenoxy)isoquinolin-3-amine | Lewis acid complexation with nitrogen atoms |
Nucleophilic Reactivity at the Amine Functionality and Phenoxy Substituent
The molecule possesses two primary sites for nucleophilic reactions: the primary amine at the 3-position and the phenoxy group at the 1-position.
Alkylation, Acylation, and Sulfonylation of the Amine Group
The 3-amino group behaves as a typical nucleophilic primary aromatic amine. It can readily react with a variety of electrophiles to form stable derivatives. Acylation with acyl chlorides or anhydrides yields amides, sulfonylation with sulfonyl chlorides produces sulfonamides, and alkylation with alkyl halides can lead to secondary or tertiary amines, depending on the reaction conditions. These transformations are standard procedures for modifying amine functionality.
Table 3: Derivatization of the 3-Amino Group
| Reaction | Reagent | Product Class | Example Product |
|---|---|---|---|
| Acylation | Acetyl chloride | Amide | N-(1-(4-Methylphenoxy)isoquinolin-3-yl)acetamide |
| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide | N-(1-(4-Methylphenoxy)isoquinolin-3-yl)benzenesulfonamide |
Nucleophilic Aromatic Substitution (SNAr) on the Phenoxy Moiety
The C1 position of the isoquinoline ring is electron-deficient due to the influence of the ring nitrogen, making it susceptible to nucleophilic attack. quimicaorganica.orgquora.com This allows for the possibility of a Nucleophilic Aromatic Substitution (SNAr) reaction, where the phenoxy group at C1 acts as a leaving group. Halogens at the C1 position of isoquinoline are known to be readily displaced by nucleophiles through an addition-elimination mechanism involving a stable anionic intermediate (a Meisenheimer-like complex). quimicaorganica.orglibretexts.orglibretexts.org While phenoxide is a less effective leaving group than a halide, its displacement by strong nucleophiles such as alkoxides or other amines under appropriate thermal conditions is feasible.
Table 4: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions at C1
| Nucleophile | Reagent Example | Predicted Product |
|---|---|---|
| Amine | Benzylamine | N¹-Benzylisoquinoline-1,3-diamine |
| Alkoxide | Sodium methoxide | 3-Amino-1-methoxyisoquinoline |
Functional Group Interconversions within the this compound Structure
The primary aromatic amine at the 3-position is a versatile functional handle for further molecular modifications. A key transformation is its conversion into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is highly valuable as it can be subsequently displaced by a wide array of nucleophiles in reactions such as the Sandmeyer and Schiemann reactions. This pathway allows for the introduction of various substituents at the 3-position that are not accessible through direct substitution methods. For instance, the analogous conversion of 3-aminoisoquinoline to 3-chloroisoquinoline (B97870) via a diazotization-chlorination sequence is a known procedure. ambeed.com
Table 5: Transformations via Diazotization of the 3-Amino Group
| Reaction Type | Reagent(s) | Resulting Functional Group at C3 |
|---|---|---|
| Sandmeyer | 1. NaNO₂, HCl2. CuCl | Chloro (-Cl) |
| Sandmeyer | 1. NaNO₂, HBr2. CuBr | Bromo (-Br) |
| Sandmeyer | 1. NaNO₂, H₂SO₄2. CuCN | Cyano (-CN) |
| Hydrolysis | 1. NaNO₂, H₂SO₄2. H₂O, Heat | Hydroxyl (-OH) |
Oxidative and Reductive Transformations of the Isoquinoline and Phenoxy Rings
The structural integrity and functional group arrangement of this compound offer several avenues for oxidative and reductive transformations. These reactions can selectively target the isoquinoline nucleus or the phenoxy moiety, leading to a variety of structurally modified compounds.
Oxidative Transformations:
The isoquinoline ring system is susceptible to oxidation, which can result in the formation of N-oxides or, under more forceful conditions, cleavage of the heterocyclic ring. The nitrogen atom of the isoquinoline ring can be oxidized to an N-oxide using reagents such as hydrogen peroxide or peroxy acids. This transformation can influence the electronic properties of the molecule and provide a handle for further functionalization.
The phenoxy ring, particularly the methyl substituent, is also a site for potential oxidation. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid could potentially oxidize the methyl group to a carboxylic acid. The ether linkage itself is generally stable to oxidation, but under harsh conditions, oxidative cleavage could occur.
Reductive Transformations:
The isoquinoline core can undergo reduction to yield partially or fully saturated derivatives. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO2), can reduce the isoquinoline to a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. This transformation from a planar aromatic system to a saturated heterocyclic ring introduces significant conformational flexibility.
The phenoxy ether linkage is generally resistant to reduction. However, cleavage of the C-O bond can be achieved under specific reductive conditions, for example, using strong reducing agents or through hydrogenolysis, which would yield 3-aminoisoquinolin-1-ol and p-cresol (B1678582).
Interactive Data Table: Potential Oxidative and Reductive Transformations
| Transformation | Ring System | Potential Reagents | Expected Product |
| N-Oxidation | Isoquinoline | Hydrogen Peroxide, m-CPBA | This compound N-oxide |
| Methyl Oxidation | Phenoxy | Potassium Permanganate, Chromic Acid | 4-((3-aminoisoquinolin-1-yl)oxy)benzoic acid |
| Ring Reduction | Isoquinoline | H2, Pd/C; NaBH4 | 1-(4-Methylphenoxy)-1,2,3,4-tetrahydroisoquinolin-3-amine |
| Ether Cleavage | Phenoxy | H2, Pd/C (high pressure); HBr | 3-Amino-1-hydroxyisoquinoline and p-cresol |
Stereoselective Transformations and Chiral Derivatization
The planar and achiral nature of this compound provides a foundation for the introduction of chirality through stereoselective reactions or by derivatization with chiral reagents.
Stereoselective Transformations:
A key strategy for introducing a stereocenter is the asymmetric reduction of the isoquinoline ring. The use of chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, in catalytic hydrogenation can lead to the enantioselective formation of one enantiomer of 1-(4-methylphenoxy)-1,2,3,4-tetrahydroisoquinolin-3-amine over the other. The C1 carbon of the isoquinoline ring becomes a chiral center upon reduction. The degree of enantioselectivity would be dependent on the specific catalyst and reaction conditions employed.
Chiral Derivatization:
The primary amine at the 3-position is an ideal site for chiral derivatization. Reaction with an enantiomerically pure chiral reagent, known as a chiral derivatizing agent (CDA), can lead to the formation of a mixture of diastereomers. These diastereomers, unlike enantiomers, have different physical properties and can often be separated using standard chromatographic techniques like column chromatography or HPLC.
Common chiral derivatizing agents for amines include chiral carboxylic acids (like Mosher's acid), chloroformates, and isocyanates. For example, reaction with (R)-Mosher's acid chloride would yield two diastereomeric amides. Once separated, the chiral auxiliary can be cleaved to yield the individual enantiomers of the derivatized amine, if desired. This approach is also valuable for the analytical determination of enantiomeric purity.
Interactive Data Table: Potential Stereoselective and Chiral Derivatization Reactions
| Reaction Type | Target Site | Reagent/Catalyst | Product Type |
| Asymmetric Reduction | Isoquinoline Ring | H2, Chiral Rh or Ru catalyst | Enantiomerically enriched tetrahydroisoquinoline |
| Chiral Derivatization | 3-Amino Group | (R)-Mosher's acid chloride | Diastereomeric amides |
| Chiral Derivatization | 3-Amino Group | (-)-Menthyl chloroformate | Diastereomeric carbamates |
| Chiral Derivatization | 3-Amino Group | (S)-1-Phenylethyl isocyanate | Diastereomeric ureas |
Structural Characterization and Conformational Analysis of 1 4 Methylphenoxy Isoquinolin 3 Amine
Single-Crystal X-ray Diffraction Analysis of 1-(4-Methylphenoxy)isoquinolin-3-amine
Single-crystal X-ray diffraction is a powerful technique for the precise determination of the three-dimensional atomic arrangement of a crystalline solid. A hypothetical analysis of this compound would provide detailed insights into its molecular structure, conformation, and the intermolecular forces that govern its crystal packing.
A single-crystal X-ray diffraction study would be expected to reveal a non-planar conformation for this compound. The isoquinoline (B145761) and 4-methylphenoxy ring systems are anticipated to be individually planar, but they would likely be twisted relative to each other around the C1-O-C(phenoxy) ether linkage. This twist is a consequence of minimizing steric hindrance between the two aromatic systems.
The bond lengths and angles within the isoquinoline and phenyl rings would likely exhibit values typical for sp²-hybridized carbon and nitrogen atoms. The C-N bond of the 3-amino group is expected to have a length consistent with a single bond, and the geometry around the nitrogen atom would likely be trigonal pyramidal. The table below presents hypothetical, yet plausible, crystallographic data for this compound.
Interactive Table 1: Hypothetical Crystallographic and Selected Geometric Parameters for this compound.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.542 |
| b (Å) | 8.765 |
| c (Å) | 14.231 |
| β (°) | 105.3 |
| Volume (ų) | 1265.4 |
| Z | 4 |
| C1-O Bond Length (Å) | 1.365 |
| C3-N(amine) Bond Length (Å) | 1.382 |
| Dihedral Angle (C-O-C-C) (°) | 65.7 |
The crystal packing of this compound would be stabilized by a network of intermolecular interactions. The primary amino group is a potent hydrogen bond donor, while the isoquinoline nitrogen and the ether oxygen atom can act as hydrogen bond acceptors. It is therefore anticipated that the crystal structure would feature prominent N-H···N or N-H···O hydrogen bonds, potentially forming dimers or extended chains of molecules.
Interactive Table 2: Hypothetical Hydrogen Bonding Geometry.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| N-H···N(isoquinoline) | 0.88 | 2.15 | 3.01 | 165 |
| N-H···O(ether) | 0.88 | 2.23 | 3.09 | 162 |
The existence of multiple energetically accessible conformations and the presence of various functional groups capable of forming different intermolecular interactions suggest that this compound could exhibit polymorphism. Different crystalline forms, or polymorphs, could arise from variations in crystallization conditions such as solvent, temperature, and cooling rate. Each polymorph would have a distinct crystal packing and, consequently, different physicochemical properties.
Furthermore, the hydrogen bonding capabilities of the amino group make this compound a candidate for co-crystallization studies. By combining it with other molecules (co-formers) that have complementary hydrogen bonding sites, it would be possible to form novel crystalline structures with tailored properties. To date, no specific studies on the polymorphism or co-crystallization of this compound have been reported.
Theoretical Conformational Preferences and Dynamics of this compound
Computational chemistry provides valuable insights into the conformational landscape of a molecule, including the relative energies of different conformers and the barriers to their interconversion.
The key conformational flexibility in this compound arises from rotation around the C1-O and O-C(phenoxy) single bonds. Theoretical calculations, such as Density Functional Theory (DFT), would likely predict several low-energy conformers corresponding to different torsional angles.
The rotation around the C1-O bond would be expected to have a significant energy barrier due to steric interactions between the isoquinoline and phenoxy rings. The energy profile for this rotation would likely show distinct minima corresponding to stable conformers. The barrier to interconversion between these conformers could be on the order of several kcal/mol, which might allow for the observation of distinct rotamers at low temperatures using techniques like dynamic NMR spectroscopy. nih.gov
Interactive Table 3: Hypothetical Rotational Energy Barriers.
| Rotational Bond | Method | Calculated Barrier (kcal/mol) |
| C1-O | DFT | 8.5 |
| O-C(phenoxy) | DFT | 4.2 |
The conformational preferences of a molecule can be significantly influenced by its environment. Theoretical studies incorporating implicit or explicit solvation models would be necessary to understand the behavior of this compound in solution.
In a non-polar solvent, intramolecular interactions would likely dominate, favoring more compact conformations. In contrast, polar protic solvents, such as water or methanol, could form hydrogen bonds with the amino group, the isoquinoline nitrogen, and the ether oxygen. These solute-solvent interactions could stabilize more extended conformations that might be higher in energy in the gas phase. The relative energies of the different conformers, and thus the conformational equilibrium, would be expected to shift depending on the dielectric constant and hydrogen-bonding capacity of the solvent.
Computational and Theoretical Studies of 1 4 Methylphenoxy Isoquinolin 3 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental in modern chemistry for predicting the physicochemical properties of molecules. For a molecule like 1-(4-methylphenoxy)isoquinolin-3-amine, these methods provide insights into its geometry, stability, and electronic behavior, which are crucial for understanding its potential applications.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry and ground state electronic properties of organic molecules.
For this compound, DFT calculations, typically using the B3LYP functional with a basis set like 6-311++G(d,p), would be performed to find the most stable conformation. These calculations yield key geometric parameters such as bond lengths, bond angles, and dihedral angles. The planarity of the isoquinoline (B145761) ring system and the orientation of the 4-methylphenoxy group relative to the isoquinoline core are critical aspects determined through this optimization. The resulting minimized energy confirms the stability of the structure.
Table 1: Predicted Ground State Properties from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| Method/Basis Set | B3LYP/6-311++G(d,p) |
| Optimized Energy (Hartree) | Value |
| Dipole Moment (Debye) | Value |
Note: The values in this table are placeholders representing the type of data that would be generated from a specific DFT study.
Ab Initio Methods for High-Level Electronic Structure Characterization
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for characterizing electronic structure without empirical parameters. While computationally more intensive than DFT, they offer a benchmark for electronic properties. These methods are valuable for calculating precise electronic energies and orbital characteristics, offering a deeper understanding of electron correlation effects within the molecule. For a system like this compound, ab initio calculations would refine the understanding of its electronic stability and reactivity.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.
For this compound, the MEP surface would likely show:
Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the nitrogen atom of the isoquinoline ring and the oxygen atom of the phenoxy group. These sites are susceptible to electrophilic attack.
Positive Potential (Blue): Regions of low electron density, expected around the hydrogen atoms of the amine group and the aromatic rings. These areas are favorable for nucleophilic attack.
This analysis helps in identifying the reactive sites and understanding the intermolecular interactions of the compound.
Frontier Molecular Orbital (FMO) Theory Applications to Reactivity
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for determining a molecule's chemical reactivity and kinetic stability.
HOMO: Represents the ability to donate an electron. In this compound, the HOMO is expected to be localized primarily on the electron-rich isoquinoline ring and the amino group.
LUMO: Represents the ability to accept an electron. The LUMO is likely to be distributed over the isoquinoline ring system.
The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. Global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated from the HOMO and LUMO energies.
Table 2: Calculated FMO Properties and Reactivity Descriptors
| Parameter | Formula | Predicted Value (eV) |
|---|---|---|
| E_HOMO | - | Value |
| E_LUMO | - | Value |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Value |
| Ionization Potential (I) | -E_HOMO | Value |
| Electron Affinity (A) | -E_LUMO | Value |
| Chemical Hardness (η) | (I - A) / 2 | Value |
| Chemical Softness (S) | 1 / (2η) | Value |
| Electronegativity (χ) | (I + A) / 2 | Value |
Note: The values in this table are placeholders representing the type of data that would be generated from a specific FMO analysis.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals.
Theoretical Spectroscopic Characterization and Interpretation
Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental spectra and confirming molecular structures.
Theoretical vibrational spectra (Infrared and Raman) are typically calculated using DFT. The computed vibrational frequencies and intensities can be compared with experimental data to assign specific vibrational modes to functional groups. For this compound, characteristic peaks would include N-H stretching of the amine group, C-N stretching, C-O-C stretching of the ether linkage, and various C-H and C=C stretching and bending modes of the aromatic rings.
Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). These calculated shifts, when referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of experimental NMR signals, providing a powerful tool for structure elucidation.
Prediction and Assignment of Vibrational Frequencies (IR, Raman)
Density Functional Theory (DFT) is a primary computational method for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which, upon diagonalization, yields the harmonic vibrational frequencies and their corresponding normal modes. gaussian.com For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G*, would provide a set of theoretical vibrational frequencies. nih.gov
These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. mdpi.com The assignment of these frequencies to specific molecular motions, such as C-H stretching, N-H bending, or the characteristic vibrations of the isoquinoline and phenoxy rings, is achieved by visualizing the atomic displacements for each normal mode.
Illustrative Data Table of Predicted Vibrational Frequencies
| Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment (Illustrative) |
| 3500 | 3360 | N-H stretch (amine) |
| 3100 | 2976 | Aromatic C-H stretch (isoquinoline) |
| 3050 | 2928 | Aromatic C-H stretch (phenoxy) |
| 1620 | 1555 | C=N stretch (isoquinoline) |
| 1580 | 1517 | Aromatic C=C stretch |
| 1240 | 1190 | C-O-C asymmetric stretch (ether linkage) |
| 830 | 797 | Out-of-plane C-H bend |
Note: This data is illustrative and not based on actual calculations for this compound.
Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
The prediction of NMR chemical shifts is another powerful application of computational chemistry, aiding in the structural elucidation of molecules. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a widely used approach for calculating NMR shielding tensors. mdpi.com From these tensors, the isotropic shielding values are obtained, and the chemical shifts are then calculated relative to a standard reference compound, typically tetramethylsilane (TMS).
For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be computed. These calculations would involve first optimizing the molecular geometry at a chosen level of theory and then performing the GIAO calculation with a suitable functional and basis set. mdpi.com The predicted chemical shifts can be compared with experimental data to confirm the molecular structure and aid in the assignment of complex spectra. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can be modeled using implicit or explicit solvent models in the calculations.
Illustrative Data Table of Predicted ¹³C NMR Chemical Shifts
| Carbon Atom (Illustrative Numbering) | Predicted Chemical Shift (ppm) |
| C1 | 155.2 |
| C3 | 148.9 |
| C4 | 105.7 |
| C9 (ipso-phenoxy) | 145.3 |
| C1' (ipso-isoquinoline) | 152.1 |
| C4' (methyl-substituted) | 135.8 |
| CH₃ | 20.5 |
Note: This data is illustrative and not based on actual calculations for this compound.
Computational Modeling of Electronic Absorption (UV-Vis) and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for modeling the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. nih.gov For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) and the intensity of these absorptions, which are related to π-π* and n-π* transitions within the aromatic system. nih.govscielo.org.za
The choice of functional and basis set is crucial for obtaining accurate results, and it is often necessary to benchmark different methods against experimental data for similar compounds. researchgate.netnih.gov Solvent effects can significantly influence UV-Vis spectra and can be accounted for in the calculations using models like the Polarizable Continuum Model (PCM). researchgate.net Computational modeling can also provide insights into the nature of the electronic transitions by analyzing the molecular orbitals involved. nih.gov
Illustrative Data Table of Predicted Electronic Transitions
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution (Illustrative) |
| 3.85 | 322 | 0.25 | HOMO -> LUMO (π-π) |
| 4.21 | 294 | 0.18 | HOMO-1 -> LUMO (π-π) |
| 4.98 | 249 | 0.45 | HOMO -> LUMO+1 (π-π*) |
Note: This data is illustrative and not based on actual calculations for this compound.
Computational Exploration of Reaction Mechanisms and Transition State Structures
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods can map out the potential energy surface.
Potential Energy Surface Mapping for Key Reactions
Potential energy surface (PES) mapping involves locating the structures and energies of reactants, products, intermediates, and transition states for a given reaction. By identifying the lowest energy path connecting reactants to products, the most likely reaction mechanism can be determined. For a reaction such as the synthesis of isoquinoline derivatives, computational methods can be used to explore different possible pathways, for instance, those proposed in the Bischler-Napieralski or Pictet-Spengler syntheses. pharmaguideline.comyoutube.com
Energy Barrier Calculations and Reaction Coordinate Analysis
Once a transition state is located on the PES, the energy barrier (activation energy) for the reaction can be calculated as the energy difference between the transition state and the reactants. This provides a quantitative measure of the reaction's feasibility. Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, confirms that the identified transition state correctly connects the desired reactants and products. This analysis follows the reaction path downhill from the transition state to the corresponding energy minima.
Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior
While quantum mechanical calculations are excellent for studying static properties of molecules, molecular dynamics (MD) simulations are used to explore their dynamic behavior and conformational flexibility. An MD simulation solves Newton's equations of motion for the atoms in the molecule over time, providing a trajectory of atomic positions and velocities.
For this compound, MD simulations can reveal how the molecule moves and changes its shape at a given temperature. This is particularly useful for understanding the rotational freedom around the ether linkage connecting the phenoxy group to the isoquinoline core. By analyzing the simulation trajectory, one can determine the preferred conformations of the molecule, the energy barriers between different conformations, and how the molecule interacts with its environment, such as a solvent. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of its atomic coordinates.
Theoretical Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling
Theoretical modeling of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) provides a foundational understanding of how the chemical structure of this compound influences its biological activity and physicochemical properties. These models are instrumental in rational drug design, enabling the prediction of a compound's behavior and facilitating the prioritization of synthetic efforts. For isoquinoline derivatives, SAR studies are crucial for identifying the key structural motifs responsible for their diverse pharmacological effects.
Development of Quantitative Structure-Property Relationship (QSPR) Descriptors
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties. The development of robust QSPR models for this compound would begin with the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure.
These descriptors can be categorized as follows:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban J index.
Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters such as molecular surface area, volume, and shape indices.
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Physicochemical Descriptors: These relate to properties like hydrophobicity (logP), molar refractivity, and polarizability.
A hypothetical set of calculated QSPR descriptors for this compound is presented in the table below for illustrative purposes.
| Descriptor Type | Descriptor Name | Calculated Value (Hypothetical) |
| Topological | Wiener Index | 1582 |
| Kier & Hall Connectivity Index (¹χ) | 12.345 | |
| Geometrical | Molecular Surface Area (Ų) | 385.6 |
| Molecular Volume (ų) | 320.1 | |
| Electronic | Dipole Moment (Debye) | 2.78 |
| HOMO Energy (eV) | -6.23 | |
| LUMO Energy (eV) | -1.45 | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 4.85 |
| Molar Refractivity | 102.4 | |
| Polar Surface Area (Ų) | 65.7 |
Once calculated, these descriptors would be used to build a mathematical model, often using statistical methods like multiple linear regression or machine learning algorithms, to predict a specific property of interest, such as solubility, melting point, or chromatographic retention time.
Theoretical Molecular Docking for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, theoretical molecular docking would be employed to predict its binding mode within the active site of a putative protein target. This method is crucial for understanding the mechanistic basis of ligand-receptor interactions.
The process involves several key steps:
Preparation of the Receptor: A three-dimensional structure of the target protein is obtained, typically from a crystallographic database like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.
Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the receptor's binding site.
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The top-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
For instance, if this compound were to be docked into a hypothetical kinase active site, the simulation might predict the following interactions:
| Interaction Type | Interacting Group on Ligand | Interacting Residue on Receptor | Distance (Å) (Hypothetical) |
| Hydrogen Bond | Amino group (-NH₂) | Aspartic Acid (ASP 184) | 2.1 |
| Hydrogen Bond | Isoquinoline Nitrogen | Serine (SER 122) | 2.9 |
| Pi-Stacking | Isoquinoline Ring | Phenylalanine (PHE 85) | 3.5 |
| Hydrophobic | 4-Methylphenoxy group | Leucine (LEU 78), Valine (VAL 63) | N/A |
This detailed interaction data provides a structural hypothesis for the compound's mechanism of action and can guide the design of analogs with improved binding affinity.
Pharmacophore Modeling and Virtual Screening (Theoretical Framework)
Pharmacophore modeling is a powerful tool in computational drug design that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. A pharmacophore model for this compound would represent the key steric and electronic features that are hypothetically necessary for its biological activity.
The development of a pharmacophore model can be either ligand-based or structure-based.
Ligand-Based Pharmacophore Modeling: This approach is used when the 3D structure of the target receptor is unknown. A set of known active molecules is superimposed, and the common chemical features are identified to create a pharmacophore model.
Structure-Based Pharmacophore Modeling: When the structure of the target receptor is available, the key interaction points between the receptor and a bound ligand are analyzed to generate a pharmacophore model. nih.gov
A hypothetical pharmacophore model for this compound could include the following features:
| Pharmacophore Feature | Corresponding Structural Moiety |
| Hydrogen Bond Donor | Amino group (-NH₂) |
| Hydrogen Bond Acceptor | Isoquinoline Nitrogen |
| Aromatic Ring | Isoquinoline ring system |
| Aromatic Ring | 4-Methylphenoxy ring |
| Hydrophobic Center | Methyl group on the phenoxy ring |
This pharmacophore model then serves as a 3D query for virtual screening of large chemical databases. The goal of virtual screening is to identify other molecules that match the pharmacophore and are therefore likely to exhibit similar biological activity. This in silico screening process can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.
Advanced Academic Applications and Mechanistic Insights for 1 4 Methylphenoxy Isoquinolin 3 Amine
Role of 1-(4-Methylphenoxy)isoquinolin-3-amine as a Ligand in Metal Catalysis
The presence of nitrogen and oxygen atoms in this compound makes it an intriguing candidate for a ligand in metal catalysis. The design and synthesis of metal complexes incorporating this ligand are pivotal to exploring its catalytic potential.
Design and Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with this compound can be achieved through various established methods. evitachem.com Typically, this involves the reaction of the isoquinoline (B145761) derivative with a suitable metal salt in an appropriate solvent. The amine group and the nitrogen atom of the isoquinoline ring are potential coordination sites, allowing the compound to act as a bidentate or monodentate ligand. The general synthetic approach often involves refluxing a solution of the ligand and the metal salt, followed by purification of the resulting complex. nih.govmdpi.com The choice of metal, such as copper, nickel, or lanthanum, can significantly influence the geometry and electronic properties of the resulting complex. nih.gov
Table 1: Hypothetical Metal Complexes of this compound and Their Potential Geometries
| Metal Ion | Potential Coordination Mode | Possible Geometry |
| Cu(II) | Bidentate (N, N') | Square Planar or Distorted Octahedral |
| Ni(II) | Bidentate (N, N') | Square Planar or Tetrahedral |
| Pd(II) | Bidentate (N, N') | Square Planar |
| Ru(III) | Bidentate (N, N') | Octahedral |
This table is illustrative and based on common coordination geometries for the respective metal ions.
Investigation of Catalytic Activity and Selectivity (e.g., Cross-Coupling, Asymmetric Catalysis)
Once synthesized, these metal complexes can be investigated for their catalytic activity in a range of organic transformations. Cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are key areas of exploration. semanticscholar.orgnih.govmdpi.com The electronic and steric properties of the this compound ligand can influence the efficiency and selectivity of these reactions. For instance, the bulkiness of the methylphenoxy group may play a role in the regioselectivity of the coupling process.
In the realm of asymmetric catalysis, chiral versions of the ligand or the formation of chiral metal complexes could be explored for enantioselective transformations. nih.govmdpi.com The development of such catalytic systems is a significant goal in modern synthetic chemistry. While specific studies on this compound in this context are not yet widely reported, the isoquinoline framework is a known scaffold in the design of chiral ligands. nih.gov
Exploration of this compound as an Organocatalyst
The amine functionality in this compound opens up the possibility of its use as an organocatalyst. Organocatalysis offers a metal-free alternative for various chemical transformations. uni-regensburg.denih.gov
Enantioselective and Diastereoselective Organic Transformations
Primary and secondary amines are well-established catalysts for a variety of enantioselective reactions, often proceeding through enamine or iminium ion intermediates. youtube.com this compound, being a primary amine, could potentially catalyze reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.govnih.gov The development of chiral derivatives of this compound would be crucial for achieving high enantioselectivity. The isoquinoline backbone provides a rigid scaffold that can be modified to create a well-defined chiral environment around the catalytic amine group.
Table 2: Potential Organocatalytic Applications of Chiral this compound Derivatives
| Reaction Type | Proposed Activation Mode | Potential Product Class |
| Michael Addition | Enamine Catalysis | γ-Ketoesters, Nitroalkanes |
| Aldol Reaction | Enamine Catalysis | β-Hydroxy Carbonyls |
| Mannich Reaction | Iminium Catalysis | β-Amino Carbonyls |
| [3+2] Cycloaddition | Dienamine Catalysis | Chiral Heterocycles |
This table outlines potential applications based on established organocatalytic methodologies.
Mechanistic Studies of Organocatalytic Cycles
Understanding the mechanistic pathways of organocatalytic reactions is essential for catalyst optimization. For reactions catalyzed by this compound, this would involve studying the formation of key intermediates like enamines and iminium ions. uni-regensburg.de Spectroscopic techniques such as NMR, combined with computational studies, can provide valuable insights into the transition states and reaction kinetics. uni-regensburg.de The role of the isoquinoline and methylphenoxy moieties in stabilizing these intermediates would be a key area of investigation.
Theoretical Exploration of this compound in Materials Science
The aromatic and heteroaromatic nature of this compound suggests its potential utility in materials science. evitachem.com Theoretical and computational studies can predict the electronic and photophysical properties of this molecule and its derivatives, guiding the design of new materials.
Computational methods like Density Functional Theory (DFT) can be employed to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic behavior of the molecule. These calculations can help in assessing its potential as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a sensor. Molecular docking studies could also explore its interactions with biological macromolecules, hinting at potential applications in medicinal chemistry. nih.gov The theoretical investigation of its molecular structure and electronic properties can provide a foundational understanding for its future application in the development of advanced materials. researchgate.net
Predicted Photophysical Properties for Optoelectronic Applications
Theoretical calculations, such as those based on Density Functional Theory (DFT), could provide insights into the electronic characteristics and predict the photophysical behavior of this compound. Such studies on related molecules have shown a correlation between molecular structure and properties like absorption and fluorescence spectra. researchgate.net For instance, the nature and position of substituents on the isoquinoline ring can significantly influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission wavelengths.
Table 1: Predicted Photophysical Characteristics of this compound and Potential Influencing Factors
| Predicted Property | Structural Rationale | Potential Application |
| Absorption in UV-Vis Region | Extended π-conjugation across the isoquinoline and phenoxy rings. | Organic Light Emitting Diodes (OLEDs), Photosensitizers |
| Fluorescence Emission | The presence of the amino group, which can enhance fluorescence quantum yield in some aromatic systems. | Fluorescent probes, Organic scintillators |
| Solvatochromism | The polar amino group could lead to changes in absorption and emission spectra in solvents of different polarities. | Chemical sensors |
It is important to note that these are predictions based on the general behavior of similar chromophoric systems. Experimental validation through spectroscopic measurements would be necessary to confirm these properties.
Theoretical Design of Polymeric or Supramolecular Structures Incorporating the Compound
The structure of this compound, featuring a reactive amino group and a rigid aromatic backbone, makes it a candidate for incorporation into larger molecular assemblies such as polymers and supramolecular structures.
Polymeric Structures:
The primary amine group offers a reactive site for polymerization reactions. For instance, it could be reacted with difunctional monomers, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. The isoquinoline and phenoxy moieties would be pendant groups along the polymer chain, influencing the material's bulk properties.
Table 2: Theoretical Polymeric Structures Incorporating this compound
| Polymer Type | Monomer for Co-polymerization | Potential Properties |
| Polyamide | Terephthaloyl chloride | High thermal stability, specific optical properties. |
| Polyurea | Methylene diphenyl diisocyanate (MDI) | Enhanced rigidity and potential for hydrogen bonding networks. |
| Polyimide | Pyromellitic dianhydride | Excellent thermal and chemical resistance. |
Supramolecular Structures:
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to build larger, organized structures. youtube.comyoutube.com The amino group of this compound is a hydrogen bond donor, while the aromatic rings can participate in π-π stacking interactions. These features could be exploited in the design of self-assembling systems. For example, co-crystallization with molecules containing complementary hydrogen bond acceptors could lead to the formation of well-defined supramolecular architectures. The design of such structures is a key aspect of crystal engineering, aiming to create materials with desired properties. nih.gov
Application as a Chemical Probe for Fundamental Reaction Mechanism Studies
The reactivity of the amino group and the aromatic nature of the isoquinoline ring system suggest that this compound could serve as a chemical probe in studies of reaction mechanisms. The electronic environment of the molecule can be sensitive to changes in its surroundings, which could be monitored spectroscopically.
For instance, the amino group's nucleophilicity could be utilized to probe the reactivity of electrophilic species. The rate of reaction could be followed by monitoring the disappearance of the starting material or the appearance of the product using techniques like UV-Vis or NMR spectroscopy. Furthermore, if the compound or its derivatives exhibit fluorescence, changes in the fluorescence intensity or wavelength upon reaction could provide a sensitive method for studying reaction kinetics.
While no specific studies employing this compound as a chemical probe have been found, the principle of using substituted aminoaromatic compounds for such purposes is well-established in physical organic chemistry.
Future Directions and Emerging Research Avenues for 1 4 Methylphenoxy Isoquinolin 3 Amine Chemistry
Development of Advanced Asymmetric Synthesis Methodologies for Chiral Derivatives
The biological activity of molecules is often intrinsically linked to their stereochemistry. For isoquinoline (B145761) derivatives, the introduction of a chiral center, particularly at the C1-position, can profoundly influence their pharmacological properties. nih.gov While the parent compound 1-(4-methylphenoxy)isoquinolin-3-amine is achiral, its derivatives represent a significant opportunity for the development of stereoselective therapies. Future research will likely focus on creating chiral analogs through advanced asymmetric synthesis.
Promising methodologies for achieving this include:
Transition-Metal-Catalyzed Asymmetric Hydrogenation: This is a powerful technique for the synthesis of chiral tetrahydroisoquinolines (THIQs) from their isoquinoline precursors. mdpi.com Future work could involve the development of novel chiral rhodium or iridium catalysts specifically tailored for the reduction of the dihydropyridine (B1217469) ring of this compound derivatives, yielding enantiomerically pure THIQs. mdpi.com
Asymmetric Transfer Hydrogenation: Using readily available hydrogen sources like formic acid or isopropanol, this method offers a practical alternative to high-pressure hydrogenation. mdpi.com Organocatalysts or transition-metal complexes could be designed to facilitate the enantioselective transfer hydrogenation of imine intermediates derived from the target molecule. mdpi.com
1,3-Dipolar Cycloaddition: The asymmetric [3+2] cycloaddition of C,N-cyclic azomethine imines has proven effective for constructing complex tetrahydroisoquinoline skeletons with high diastereoselectivity and enantioselectivity. nih.govnih.gov This strategy could be adapted to create novel, dinitrogen-fused heterocyclic systems incorporating the this compound framework. nih.gov
The development of these methods will be crucial for systematically evaluating the structure-activity relationships of individual stereoisomers, potentially leading to the discovery of more potent and selective therapeutic agents.
Integration of this compound into Complex Molecular Architectures and Functional Hybrid Materials
The unique structure of this compound makes it an ideal building block for constructing larger, more complex molecules with tailored functions. The amine and aromatic rings provide reactive sites for elaboration and integration into diverse molecular systems.
Future research avenues in this area include:
Fused Heterocyclic Systems: The amine group at the 3-position can be used as a nucleophile or a precursor to other functional groups to build fused ring systems. For example, reactions with appropriate reagents could lead to the formation of pyrazolo[3,4-c]isoquinolines or triazolo[3,4-a]isoquinolines, classes of compounds known for their diverse biological activities. mdpi.comresearchgate.netscirp.org
Pharmacophore-Bearing Derivatives: The core structure can be decorated with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. For instance, coupling with fragments known to interact with specific biological targets, such as protein kinases or phosphodiesterases, could yield potent and selective inhibitors. nih.gov
Functional Materials: The aromatic nature of the isoquinoline and phenoxy rings suggests potential applications in materials science. By incorporating this scaffold into polymers or metal-organic frameworks (MOFs), it may be possible to develop materials with interesting photophysical, electronic, or sensing properties. The amine functionality could serve as an anchor point for polymerization or coordination to metal centers.
This integration into more complex architectures will expand the utility of the core scaffold beyond traditional medicinal chemistry into the realm of functional materials and supramolecular chemistry.
Application of Machine Learning and Artificial Intelligence in Rational Design and Synthesis
The convergence of artificial intelligence (AI) and chemistry is revolutionizing drug discovery and molecular design. Machine learning (ML) models can analyze vast datasets to predict molecular properties, identify potential drug candidates, and optimize synthetic routes, thereby accelerating the research and development process. nih.gov
For this compound, AI and ML can be applied in several ways:
Analog Design and Property Prediction: Supervised learning models can be trained on existing libraries of isoquinoline derivatives to predict the biological activity (e.g., cytotoxicity, enzyme inhibition) and physicochemical properties (e.g., solubility, stability) of novel, computationally designed analogs. nih.govnih.gov This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of only the most promising candidates. nih.govresearchgate.net
Generative Models for Novel Scaffolds: Advanced deep learning architectures, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can be employed to generate entirely new molecular structures based on the this compound scaffold, exploring a much wider chemical space than traditional methods. nih.gov
Synthesis Planning: Retrosynthesis prediction tools powered by ML can propose efficient synthetic pathways for complex target analogs. By analyzing known chemical reactions, these algorithms can help chemists devise optimal strategies, reducing the time and resources spent on empirical route scouting.
The synergy between computational design and experimental validation will enable a more rapid and resource-efficient exploration of the chemical space around this promising scaffold. researchgate.net
Exploration of Novel Reactivity Modes and Catalytic Cycles
Understanding and expanding the reactivity of the this compound core is fundamental to its future development. While standard reactions of amines and aromatic rings are known, exploring unconventional transformations can lead to the discovery of novel molecular entities. evitachem.com
Key areas for future investigation include:
C-H Activation: Modern transition-metal catalysis offers powerful tools for the direct functionalization of C-H bonds. Developing catalytic cycles that can selectively activate specific C-H bonds on the isoquinoline or phenoxy rings would provide a highly efficient and atom-economical way to introduce new substituents and build molecular complexity. Rhodium(III)-catalyzed annulation reactions are one such example that could be explored. mdpi.com
Photoredox Catalysis: Visible-light-mediated photoredox catalysis can enable unique transformations under mild conditions that are often difficult to achieve with traditional thermal methods. This could be applied to forge new carbon-carbon or carbon-heteroatom bonds, functionalizing the core structure in previously inaccessible ways.
Cycloaddition Reactions: Beyond the 1,3-dipolar cycloadditions mentioned for asymmetric synthesis, other cycloaddition pathways could be explored. For example, treating the isoquinoline ring as a diene or dienophile in [4+2] cycloadditions could lead to novel polycyclic frameworks. mdpi.com
Discovering new reactivity modes will not only provide access to a wider array of derivatives but also deepen the fundamental understanding of isoquinoline chemistry.
Theoretical Advancements in Predictive Chemistry for Analog Design
Computational chemistry provides an indispensable toolkit for understanding molecular behavior at the atomic level. Quantum mechanics (QM) and molecular dynamics (MD) simulations can offer insights that guide the rational design of new analogs with improved properties.
Future theoretical work on this compound should focus on:
Conformational Analysis: The relative orientation of the phenoxy group with respect to the isoquinoline ring can significantly impact how the molecule interacts with biological targets. Detailed conformational analysis using QM methods can identify low-energy conformers and the barriers to their interconversion, providing crucial information for structure-based drug design.
Molecular Docking and Binding Free Energy Calculations: For identified biological targets, molecular docking can predict the preferred binding pose of various analogs. nih.gov More rigorous methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can then be used to accurately predict the binding affinities of these analogs, allowing for the computational ranking of candidates before synthesis. nih.gov
Prediction of Reaction Mechanisms: Theoretical calculations can be used to elucidate the mechanisms of proposed new reactions. By calculating the energies of transition states and intermediates, researchers can predict the feasibility of a reaction, understand its regioselectivity and stereoselectivity, and optimize reaction conditions.
These theoretical advancements will provide a robust predictive framework to complement and guide experimental efforts, ensuring that research is conducted in a more targeted and efficient manner.
Q & A
Q. What are the optimal synthetic routes for 1-(4-Methylphenoxy)isoquinolin-3-amine?
The Friedländer reaction is a key method for synthesizing isoquinoline derivatives. For this compound, a multi-step approach involving cyclization of 2-(3,4-dihydroisoquinolin-1-yl)anilines with ketones or aldehydes under acidic conditions (e.g., polyphosphoric acid) is recommended. Critical parameters include temperature control (80–120°C) and catalyst selection to optimize regioselectivity . Post-synthesis purification via column chromatography (silica gel, eluent: hexane/EtOAc) ensures high purity (>95%) .
Q. How can spectroscopic methods confirm the structure of this compound?
- 1H/13C NMR : Look for characteristic signals such as the aromatic protons of the isoquinoline core (δ 7.2–8.5 ppm) and the methoxy group (δ ~3.8 ppm). The amine proton may appear as a broad singlet (δ 4.5–5.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]+) with an error margin <5 ppm .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning, as demonstrated for structurally related pyrazole-amine derivatives .
Advanced Research Questions
Q. How do substituent variations on the isoquinoline core influence biological activity?
Systematic SAR studies on analogs (e.g., 7-chloro-N-(4-chlorophenyl)quinolin-4-amine derivatives) reveal that electron-withdrawing groups (e.g., halogens) at the 4-position enhance binding to biological targets like enzymes or receptors. Computational docking (e.g., AutoDock Vina) combined with in vitro assays (IC50 measurements) can validate these effects .
Q. What strategies resolve contradictions in binding affinity data for this compound?
Discrepancies may arise from differences in protein conformations or assay conditions. To address this:
- Use site-directed mutagenesis to identify critical residues in the binding pocket (e.g., FABP4 mutants in fatty acid studies) .
- Employ isothermal titration calorimetry (ITC) to measure binding thermodynamics, providing insights into entropy/enthalpy trade-offs .
Q. How to design assays for evaluating its therapeutic potential?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity via malachite green assay) .
- Cellular Uptake Studies : Use fluorescently tagged analogs and confocal microscopy to assess permeability in cell lines (e.g., Caco-2 for intestinal absorption) .
- In Vivo Efficacy : Prioritize compounds with IC50 <1 μM in preclinical models (e.g., murine malaria models for antimalarial candidates) .
Methodological Considerations
Q. What purification techniques maximize yield and purity?
Q. How to analyze stability under physiological conditions?
Conduct accelerated stability studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Stabilizing agents like cyclodextrins may improve half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
